Functional Antagonism: (Ala13)-Apelin-13 Blocks Agonist-Induced Vasodepressor Response In Vivo
Systemic administration of (Ala13)-Apelin-13 (30 μg/kg) completely abolished the blood pressure-lowering effects of the APJ agonist apelin-13 (15 μg/kg) in hypertensive rats [1]. This functional antagonism distinguishes (Ala13)-Apelin-13 from all APJ agonists, including [Pyr1]-apelin-13 and the biased agonist MM07, which produce vasodilation rather than blocking it. The compound itself does not alter baseline blood pressure when administered alone, consistent with its profile as a competitive antagonist rather than an inverse agonist [2]. The Phe13→Ala substitution at the C-terminus is both necessary and sufficient for this loss of agonism and acquisition of antagonist function, as demonstrated by comparative studies showing that apelin-13(13[d-Phe]) retains agonist activity whereas F13A completely loses efficacy [1].
| Evidence Dimension | Functional effect on blood pressure in vivo |
|---|---|
| Target Compound Data | (Ala13)-Apelin-13 (30 μg/kg): Abolishes apelin-13-induced hypotension; no intrinsic effect on baseline BP |
| Comparator Or Baseline | Apelin-13 (15 μg/kg): Produces significant blood pressure-lowering; [Pyr1]-apelin-13: Potent vasodilation (EC50 0.37 nM) |
| Quantified Difference | Functional conversion from full agonist (100% efficacy) to antagonist (0% intrinsic efficacy at blocking concentration) |
| Conditions | Systemic intravenous administration in hypertensive rat model |
Why This Matters
For researchers requiring APJ receptor blockade rather than activation in cardiovascular studies, (Ala13)-Apelin-13 provides the only well-validated peptide-based antagonist tool with established in vivo efficacy at the 30 μg/kg dose, enabling definitive target engagement verification that agonists cannot provide.
- [1] Lee DK, Saldivia VR, Nguyen T, Cheng R, George SR, O'Dowd BF. Modification of the terminal residue of apelin-13 antagonizes its hypotensive action. Endocrinology. 2005;146(1):231-236. View Source
- [2] Iturrioz X, Alvear-Perez R, De Mota N, et al. Identification and pharmacological properties of E339-3D6, the first nonpeptidic apelin receptor agonist. FASEB J. 2010;24(5):1506-1517. View Source
